![molecular formula C19H20N2O5 B2921943 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-29-4](/img/structure/B2921943.png)
1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide
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Description
“1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of indole-2-carboxamides, which have been found to have significant biological activity .
Synthesis Analysis
The synthesis of indole-2-carboxamides, including “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide”, involves several steps. These steps include the design and synthesis of several indoleamide analogues . The specific synthesis process for “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” is not detailed in the available literature.
Molecular Structure Analysis
Indole-2-carboxamides, such as “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide”, have a unique molecular structure that contributes to their biological activity. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with various enzymes and proteins, inhibiting their activity .
Future Directions
The future research directions for “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” could involve further exploration of its potential biological activities and therapeutic applications. Given the significant biological activity of indole-2-carboxamides, there is potential for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors . The carboxamide moiety in these compounds can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-(3,4,5-trimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)17(15)26-3)19(23)21-13-7-5-4-6-11(13)8-14(21)18(20)22/h4-7,9-10,14H,8H2,1-3H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQBQGJDBDRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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